molecular formula C14H19NO2S B11802695 Methyl 6-(cyclohexylthio)-2-methylnicotinate

Methyl 6-(cyclohexylthio)-2-methylnicotinate

Cat. No.: B11802695
M. Wt: 265.37 g/mol
InChI Key: JOKNRLRZKVCLSH-UHFFFAOYSA-N
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Description

Methyl 6-(cyclohexylthio)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a nicotinic acid ester structure with a cyclohexylthio group attached to the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclohexylthio)-2-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method is the reaction of 6-(cyclohexylthio)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclohexylthio)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 6-(cyclohexylthio)-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(phenylthio)-2-methylnicotinate
  • Methyl 6-(methylthio)-2-methylnicotinate
  • Methyl 6-(ethylthio)-2-methylnicotinate

Uniqueness

Methyl 6-(cyclohexylthio)-2-methylnicotinate is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

methyl 6-cyclohexylsulfanyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H19NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

JOKNRLRZKVCLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)C(=O)OC

Origin of Product

United States

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